molecular formula C6H9NO3 B8757390 Diacetyl(methoxyimino)methane CAS No. 69740-33-6

Diacetyl(methoxyimino)methane

Cat. No.: B8757390
CAS No.: 69740-33-6
M. Wt: 143.14 g/mol
InChI Key: CJEFOXNMRBVAEC-UHFFFAOYSA-N
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Description

Diacetyl(methoxyimino)methane is a specialized organic compound characterized by two acetyl groups attached to a methoxyimino-functionalized methane backbone. Diacetyl itself is a key flavorant in dairy products, contributing a buttery aroma, and is produced via microbial fermentation (e.g., by Lactococcus lactis) . This compound may share functional similarities with diacetyl derivatives, such as acetoin (3-hydroxy-2-butanone) and acetaldehyde, which are critical in food and beverage industries .

Properties

CAS No.

69740-33-6

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

3-methoxyiminopentane-2,4-dione

InChI

InChI=1S/C6H9NO3/c1-4(8)6(5(2)9)7-10-3/h1-3H3

InChI Key

CJEFOXNMRBVAEC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=NOC)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Diacetyl(methoxyimino)methane belongs to the carbonyl compound family, which includes diacetyl, acetoin, acetaldehyde, and α-acetolactate. Below is a comparative analysis based on chemical properties, biological roles, and industrial applications:

Compound Molecular Formula Key Functional Groups Role in Metabolism/Industry
This compound C₆H₉NO₃ Acetyl, methoxyimino Hypothesized to act as a flavor precursor or intermediate in synthetic pathways (inference)
Diacetyl (2,3-butanedione) C₄H₆O₂ Two ketone groups Key flavor compound in dairy; produced via α-acetolactate decarboxylation in LAB
Acetoin (3-hydroxy-2-butanone) C₄H₈O₂ Ketone, hydroxyl Odorless diacetyl derivative; formed via diacetyl reductase activity
Acetaldehyde C₂H₄O Aldehyde Contributes to yogurt aroma; produced from pyruvate decarboxylation in LAB
α-Acetolactate C₅H₈O₄ Carboxylic acid, ketone Diacetyl precursor; nonenzymatically decarboxylates to diacetyl under oxidative conditions

Metabolic Pathways

  • Diacetyl : Synthesized via oxidative decarboxylation of α-acetolactate in lactic acid bacteria (LAB) . Its production is pH-dependent, with lower pH accelerating α-acetolactate degradation to diacetyl .
  • Acetoin : Formed via enzymatic reduction of diacetyl by diacetyl reductase (Dar), which is less active at low pH, favoring diacetyl accumulation .
  • This compound: While its metabolic role is uncharacterized, structural analogs (e.g., diacetyl esters) demonstrate that acetyl group modifications significantly influence bioactivity. For example, replacing the diacetyl ester in NPC43 (a selenium-containing compound) with hydrogen or other esters reduces glucose-inhibitory effects in HepG2 cells .

Analytical Detection

Diacetyl and related compounds are quantified using advanced techniques:

  • Gas Chromatography/Mass Spectrometry (GC/MS): Detects diacetyl, acetoin, and acetaldehyde via derivatization with O-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine (PFBOA) . Diacetyl is identified as a mono-derivatized ion ([M+H]⁺ at m/z 282) with a detection limit of ~13.1 ng in headspace analysis .
  • Fluorescence-Based Biosensors : Engineered in L. lactis to detect diacetyl linearly in bacterial supernatants, aiding strain optimization for flavor compound production .

Industrial Relevance

  • Diacetyl : Critical in dairy and fermented beverages; its headspace concentration (~320 µg/m³) correlates with ~0.00017% weight in solution, highlighting volatility .
  • Acetoin : Used as a milder flavor alternative to diacetyl; accumulates during malolactic fermentation in wines .
  • Diacetyl Derivatives: Structural modifications (e.g., methoxyimino or ester groups) enhance stability or bioactivity. For instance, NPC43’s diacetyl ester is essential for insulin-mimetic activity, unlike dipropanoyl or dibutanoyl analogs .

Key Research Findings

  • Diacetyl production in L. lactis subsp. lactis biovar diacetylactis MR3-T7 is linearly detectable via GFP-based biosensors, enabling real-time monitoring .
  • Sulfite additives reduce diacetyl flavor by converting it to acetoin or 2,3-butanediol, a strategy used in brewing .
  • Diacetyl esters with specific substituents (e.g., NPC43) exhibit unique bioactivities, underscoring the importance of acetyl group positioning .

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